Vanillyl decanoate is systematically named (4-hydroxy-3-methoxyphenyl)methyl decanoate under IUPAC guidelines. This nomenclature reflects its two primary components:
The molecular formula C₁₈H₂₈O₄ corresponds to a molecular weight of 308.4 g/mol. Key structural features include:
Table 1: Chemical Properties of Vanillyl Decanoate
Property | Value/Description |
---|---|
Molecular Formula | C₁₈H₂₈O₄ |
Molecular Weight | 308.4 g/mol |
IUPAC Name | (4-hydroxy-3-methoxyphenyl)methyl decanoate |
SMILES | CCCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC |
Key Functional Groups | Phenolic hydroxyl, methoxy, ester |
The ester bond distinguishes vanillyl decanoate from alkaloid vanilloids like capsaicin, which contain an amide bond. This structural difference profoundly influences its biological activity and metabolic stability.
Vanillyl decanoate emerged as a subject of interest in the late 20th century, coinciding with advancements in enzymatic synthesis and the study of capsinoids—non-pungent analogs of capsaicin. Early research focused on its potential as a food additive and bioactive compound.
The compound’s synthesis historically relied on organic solvents like dioxane and molecular sieves to control water activity, ensuring high equilibrium conversion. Recent trends favor solvent-free systems and immobilized enzymes to enhance sustainability.
Vanillyl decanoate belongs to the capsinoid subclass of vanilloid esters, which are characterized by:
Table 2: Comparison of Vanillyl Decanoate with Other Vanilloid Esters
Compound | Acyl Chain Length | Natural Source | Key Applications |
---|---|---|---|
Vanillyl hexanoate | C6 | Synthetic | Flavor modulation |
Vanillyl nonanoate | C9 | CH-19 Sweet pepper | Metabolic studies |
Vanillyl decanoate | C10 | Synthetic/Enzymatic | Lipid solubility enhancement |
Vanillyl laurate | C12 | Synthetic | Drug delivery systems |
In pharmaceutical contexts, its ester group allows hydrolytic release of vanillyl alcohol—a known antioxidant—and decanoic acid, a medium-chain triglyceride precursor. This dual functionality positions vanillyl decanoate as a prodrug candidate for controlled release systems.
The structural characterization of vanillyl decanoate relies on advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods elucidate the compound’s atomic connectivity, functional groups, and fragmentation behavior.
NMR spectroscopy provides critical insights into the electronic environment of vanillyl decanoate’s constituent atoms. The ¹H NMR spectrum (Figure 1) reveals distinct signals corresponding to the aromatic, methoxy, and aliphatic regions:
The ¹³C NMR spectrum (Table 1) further corroborates the structure:
Table 1: Key ¹³C NMR Chemical Shifts of Vanillyl Decanoate
Carbon Position | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
C=O | 171.32 | Ester carbonyl |
C-3 (aromatic) | 151.54 | Oxygenated carbon |
C-4 (aromatic) | 147.67 | Oxygenated carbon |
OCH₃ | 55.96 | Methoxy carbon |
CH₂COO- | 33.99 | Methylene adjacent to C=O |
Mass spectrometry elucidates the molecular weight and fragmentation pathways of vanillyl decanoate. The electron ionization (EI) mass spectrum (Figure 2) exhibits:
Figure 2: Proposed Fragmentation Pathways of Vanillyl Decanoate
Computational studies using density functional theory (DFT) and molecular dynamics (MD) simulations reveal the preferred conformations of vanillyl decanoate. Key findings include:
Table 2: Computed Geometrical Parameters of Vanillyl Decanoate
Parameter | Value |
---|---|
C-O bond length (ester) | 1.34 Å |
O-C-O bond angle | 116.5° |
Dihedral angle (C-O-C-C) | 180° (antiperiplanar) |
Vanillyl decanoate’s structure and properties diverge significantly from related esters, as illustrated below:
Table 3: Structural and Physicochemical Comparison of Vanillyl Esters
Property | Vanillyl Decanoate | Vanillyl Acetate | N-Vanillyldecanamide |
---|---|---|---|
Molecular formula | C₁₈H₂₈O₄ | C₁₀H₁₂O₄ | C₁₈H₂₉NO₃ |
Molecular weight (g/mol) | 308.4 | 196.2 | 307.4 |
logP | 4.7 | 1.2 | 3.9 |
Melting point (°C) | 45–47 | 32–34 | 68–70 |